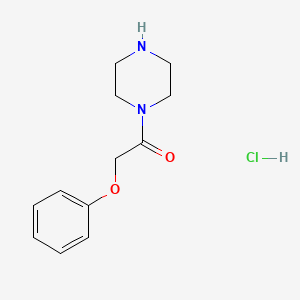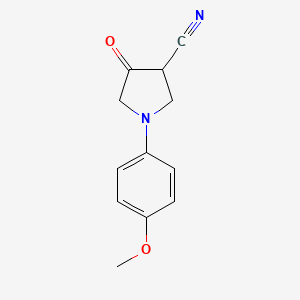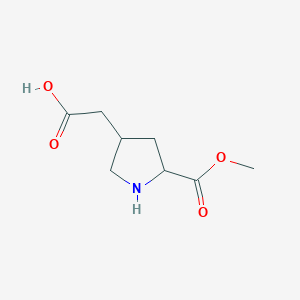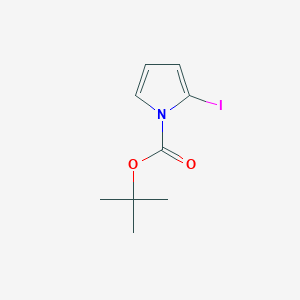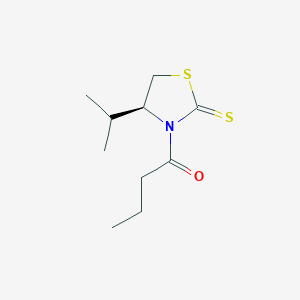
2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxobutyl)-, (4S)-
Vue d'ensemble
Description
2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxobutyl)-, (4S)- is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in medicinal chemistry, particularly in the development of new drugs. In
Mécanisme D'action
The mechanism of action of 2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxobutyl)-, (2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxobutyl)-, (4S)-)- is not fully understood. However, it is believed to act by modulating various cellular pathways, such as the NF-κB pathway and the PI3K/Akt pathway. This compound has also been reported to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxobutyl)-, (2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxobutyl)-, (4S)-)- has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation and oxidative stress, which are associated with several diseases, including diabetes and cancer. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxobutyl)-, (2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxobutyl)-, (4S)-)- in lab experiments is its high potency and selectivity. This compound has been reported to exhibit activity at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on 2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxobutyl)-, (2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxobutyl)-, (4S)-)-. One of the areas of interest is the development of new analogs of this compound with improved pharmacological properties. Another area of research is the investigation of the potential of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, the mechanisms of action of this compound need to be elucidated further to better understand its potential applications in medicinal chemistry.
Conclusion:
In conclusion, 2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxobutyl)-, (2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxobutyl)-, (4S)-)- is a chemical compound with potential applications in medicinal chemistry. Its synthesis method has been optimized, and it has been extensively studied for its pharmacological activities. This compound has shown promising results in the treatment of several diseases, and there are several future directions for research on this compound. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in drug development.
Applications De Recherche Scientifique
2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxobutyl)-, (2-Thiazolidinethione, 4-(1-methylethyl)-3-(1-oxobutyl)-, (4S)-)- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. This compound has also shown promising results in the treatment of several diseases, such as diabetes, cancer, and Alzheimer's disease.
Propriétés
IUPAC Name |
1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS2/c1-4-5-9(12)11-8(7(2)3)6-14-10(11)13/h7-8H,4-6H2,1-3H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIAIYZBQPQVCD-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(CSC1=S)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N1[C@H](CSC1=S)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine](/img/structure/B3217104.png)
![9-Amino-5-(4-hydroxy-3,5-dimethoxy-phenyl)-5,8,8a,9-tetrahydro-5aH-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6-one](/img/structure/B3217115.png)


![Ethyl-[2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethylbenzyl]-carbamic acid benzyl ester](/img/structure/B3217145.png)

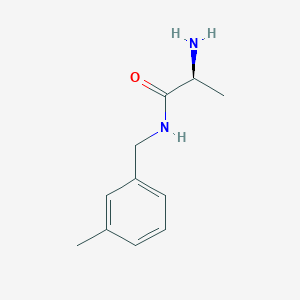

![(1R)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol](/img/structure/B3217176.png)
![Bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B3217190.png)
